molecular formula C11H19N2O4P B043401 4-Aminophenylphosphorylcholine CAS No. 102185-28-4

4-Aminophenylphosphorylcholine

Cat. No.: B043401
CAS No.: 102185-28-4
M. Wt: 274.25 g/mol
InChI Key: SBUYBNIDQXQZSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminophenylphosphorylcholine: is an organic compound with the molecular formula C11H19N2O4P . It is known for its role as a probe in biochemical studies, particularly in affinity precipitation experiments. This compound is characterized by its ability to conjugate with sepharose, facilitating selective binding and isolation processes in various biochemical applications .

Mechanism of Action

Target of Action

4-Aminophenylphosphorylcholine (4-APPC) is primarily researched for its role as a substrate in the study of phospholipase D (PLD) activity . PLD is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid and choline . This reaction is significant in various cellular processes including membrane trafficking and signal transduction .

Mode of Action

4-APPC functions as a probe facilitating selective binding and isolation processes in biochemical studies . When conjugated to sepharose, it serves as an effective adsorbent for affinity precipitation experiments . This compound’s interaction with its targets leads to changes in the biochemical processes, particularly those involving PLD.

Biochemical Pathways

The primary biochemical pathway affected by 4-APPC is the phospholipase D (PLD) pathway . PLD catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid and choline . This reaction plays a crucial role in various cellular processes, including membrane trafficking and signal transduction . By acting as a substrate for PLD, 4-APPC can influence these processes.

Pharmacokinetics

Its solubility in pbs (ph 72) is reported to be 10 mg/ml , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of 4-APPC’s action are primarily related to its role as a substrate in the study of PLD activity . By facilitating selective binding and isolation processes in biochemical studies, 4-APPC can help researchers better understand the mechanisms of PLD and its associated cellular processes .

Action Environment

It is known that the compound is hygroscopic and light-sensitive , suggesting that its stability and efficacy could be affected by factors such as humidity and light exposure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the presence of a base to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of 4-Aminophenylphosphorylcholine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pH, and reactant concentrations. The final product is purified using techniques like crystallization and chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-Aminophenylphosphorylcholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Aminophenylphosphorylcholine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Aminophenylphosphorylcholine is unique due to its combination of an amino group and a phosphorylcholine group, which allows it to participate in a wide range of chemical reactions and applications. Its ability to conjugate with sepharose and function as a probe in affinity precipitation experiments sets it apart from other similar compounds .

Properties

IUPAC Name

(4-aminophenyl) 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N2O4P/c1-13(2,3)8-9-16-18(14,15)17-11-6-4-10(12)5-7-11/h4-7H,8-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUYBNIDQXQZSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90907190
Record name 4-Aminophenyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90907190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102185-28-4
Record name 2-[[(4-Aminophenoxy)hydroxyphosphinyl]oxy]-N,N,N-trimethylethanaminium inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102185-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminophenylphosphorylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102185284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminophenyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90907190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminophenylphosphorylcholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminophenylphosphorylcholine
Reactant of Route 2
4-Aminophenylphosphorylcholine
Reactant of Route 3
4-Aminophenylphosphorylcholine
Reactant of Route 4
4-Aminophenylphosphorylcholine
Reactant of Route 5
Reactant of Route 5
4-Aminophenylphosphorylcholine
Reactant of Route 6
4-Aminophenylphosphorylcholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.